molecular formula C12H16BNO3 B1174414 3-Quinolinecarboxylic acid, 7-[(3R,4R)-3-(chloroMethyl)-4-[[(1,1-diMethylethoxy)carbonyl]aMino]-1-py CAS No. 1332581-46-0

3-Quinolinecarboxylic acid, 7-[(3R,4R)-3-(chloroMethyl)-4-[[(1,1-diMethylethoxy)carbonyl]aMino]-1-py

Cat. No.: B1174414
CAS No.: 1332581-46-0
InChI Key:
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Description

3-Quinolinecarboxylic acid, 7-[(3R,4R)-3-(chloroMethyl)-4-[[(1,1-diMethylethoxy)carbonyl]aMino]-1-py is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its quinoline backbone, which is a heterocyclic aromatic organic compound. The presence of functional groups such as the carboxylic acid, chloromethyl, and tert-butoxycarbonyl (Boc) protected amine makes it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 7-[(3R,4R)-3-(chloroMethyl)-4-[[(1,1-diMethylethoxy)carbonyl]aMino]-1-py typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often using Grignard reagents or organolithium compounds followed by carbonation.

    Chloromethylation: The chloromethyl group is typically introduced via chloromethylation reactions using formaldehyde and hydrochloric acid or chloromethyl methyl ether.

    Boc Protection of the Amine: The Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH), sodium azide (NaN3)

Major Products

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Quinolinecarbinol derivatives

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it useful in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The quinoline core is known for its bioactivity, which can be harnessed in drug discovery.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This specific compound could be investigated for similar properties.

Industry

In the industrial sector, this compound might be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 7-[(3R,4R)-3-(chloroMethyl)-4-[[(1,1-diMethylethoxy)carbonyl]aMino]-1-py depends on its specific application. In medicinal chemistry, it could act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The presence of the quinoline ring suggests potential interactions with nucleic acids or enzyme active sites, while the chloromethyl group could form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Quinolinecarboxylic acid: Lacks the chloromethyl and Boc-protected amine groups, making it less versatile in synthetic applications.

    4-Quinolinecarboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to different reactivity and applications.

    8-Aminoquinoline: Contains an amino group at the 8-position, which significantly alters its chemical properties and biological activity.

Uniqueness

The unique combination of functional groups in 3-Quinolinecarboxylic acid, 7-[(3R,4R)-3-(chloroMethyl)-4-[[(1,1-diMethylethoxy)carbonyl]aMino]-1-py provides a distinct reactivity profile and potential for diverse applications. The Boc-protected amine allows for selective deprotection and further functionalization, while the chloromethyl group offers a site for nucleophilic substitution, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

1332581-46-0

Molecular Formula

C12H16BNO3

Molecular Weight

0

Synonyms

3-Quinolinecarboxylic acid, 7-[(3R,4R)-3-(chloroMethyl)-4-[[(1,1-diMethylethoxy)carbonyl]aMino]-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-4-oxo-, rel-

Origin of Product

United States

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